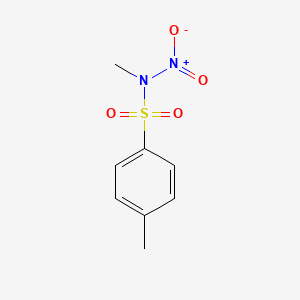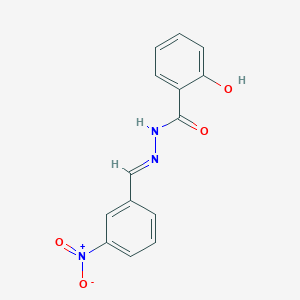
N,4-dimethyl-N-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-dimethyl-N-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O4S It is a derivative of benzenesulfonamide, characterized by the presence of nitro and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,4-dimethyl-N-nitrobenzenesulfonamide typically involves the nitration of N,4-dimethylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reduction reactions.
Substitution: Reagents like halogens and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: N,4-dimethyl-N-aminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the reagents used.
Scientific Research Applications
N,4-dimethyl-N-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,4-dimethyl-N-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- N,N-dimethyl-4-nitrobenzenesulfonamide
- N-methyl-4-nitrobenzenesulfonamide
- N,4-dimethyl-N-nitrosobenzenesulfonamide
Comparison: N,4-dimethyl-N-nitrobenzenesulfonamide is unique due to the presence of both nitro and dimethyl groups, which confer distinct chemical properties and reactivity. Compared to N,N-dimethyl-4-nitrobenzenesulfonamide, the additional methyl group in this compound can influence its steric and electronic properties, affecting its reactivity and interactions with other molecules.
Properties
CAS No. |
23114-01-4 |
|---|---|
Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
N,4-dimethyl-N-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c1-7-3-5-8(6-4-7)15(13,14)9(2)10(11)12/h3-6H,1-2H3 |
InChI Key |
HPUIGASWJYJKQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-iodophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11554498.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11554533.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B11554538.png)
![2-(2,3-dichlorophenyl)-N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11554539.png)
![N-(2-Nitrophenyl)-4-{4-[(2-nitrophenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11554540.png)
![N'-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11554541.png)
![N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B11554543.png)
![N-(5-Chloro-2-methylphenyl)-1-{N'-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11554545.png)
![(3E)-3-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide](/img/structure/B11554549.png)
![4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate](/img/structure/B11554551.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11554567.png)
![1-[4-(Decyloxy)phenyl]-3-(3,3-diphenylpropyl)urea](/img/structure/B11554582.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11554583.png)
